molecular formula C18H14ClNO4 B2485171 N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 892714-15-7

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2485171
CAS No.: 892714-15-7
M. Wt: 343.76
InChI Key: NMXPFMNUCHVHNY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS 892714-15-7) is a synthetic carboxamide derivative based on the 3,4-dihydro-1H-isochromene scaffold, a class of compounds recognized for its broad research potential in medicinal chemistry . This compound features a 7-chloro substitution on the benzopyran core and an N-(4-acetylphenyl) carboxamide group at the 3-position, yielding a molecular formula of C18H14ClNO4 and a molecular weight of 343.76 . The structural features of this molecule, particularly the substituents at the C-3 and C-4 positions of the fused ring system, are of significant investigative interest. Research into analogous coumarin and isocoumarin derivatives has shown that these moieties are often coveted for the development of new bioactive agents and are frequently explored for their antibacterial properties and other biological inhibitory activities . Furthermore, carboxamide-linked compounds, such as related 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, have been identified as promising scaffolds in the discovery of novel anti-inflammatory agents, demonstrating the potential value of this structural motif in biochemical research . This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis and development of novel compounds for experimental applications. It is supplied as a racemic mixture. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10(21)11-3-6-14(7-4-11)20-17(22)16-8-12-2-5-13(19)9-15(12)18(23)24-16/h2-7,9,16H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXPFMNUCHVHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the 2-Benzopyran Skeleton

The benzopyran core is synthesized via acid-catalyzed cyclization of a substituted coumarin precursor. For example, 7-chloro-3,4-dihydro-1H-2-benzopyran-1-one is prepared by treating 2-hydroxy-5-chlorophenylacetic acid with sulfuric acid, inducing intramolecular esterification. The reaction proceeds at 80–100°C for 6–8 hours, yielding the cyclic ketone with >85% purity.

Introduction of the Carboxylic Acid Group

The 3-carboxylic acid functionality is introduced through Friedel-Crafts acylation or oxidative cleavage of a pre-installed allyl group. A patented method involves reacting the benzopyran ketone with acrylonitrile in the presence of boron trifluoride etherate, followed by hydrolysis to yield the carboxylic acid.

Amide Bond Formation with 4-Acetylaniline

Activation of the Carboxylic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride in anhydrous dichloromethane. This step achieves near-quantitative conversion under reflux (40–50°C, 2–3 hours).

Coupling with 4-Acetylaniline

The acid chloride is reacted with 4-acetylaniline in a biphasic solvent system (water/dichloromethane) using triethylamine as a base. Key conditions include:

  • Molar ratio : 1:1.1 (acid chloride to amine) to ensure complete consumption of the acid chloride.
  • Temperature : 0–5°C to minimize side reactions.
  • Reaction time : 4–6 hours.

The product precipitates upon acidification (pH 3–4) and is purified via recrystallization from ethanol/water, yielding 78–82% isolated purity.

Alternative Synthetic Routes

Use of 3-Aminopropionitrile·1/2 Sulfate

A two-step protocol from EP1283207A1 avoids handling unstable 3-aminopropionitrile directly:

  • Deprotonation : Treat 3-aminopropionitrile·1/2 sulfate with NaOH to liberate the free amine.
  • Coupling : React the amine with the benzopyran carboxylic acid chloride.
    This method improves safety and scalability, with yields comparable to direct coupling (75–80%).

Solid-Phase Synthesis

Recent advances explore immobilizing the benzopyran carboxylic acid on Wang resin, followed by on-resin amidation with 4-acetylaniline. While this method reduces purification steps, it currently offers lower yields (60–65%).

Reaction Optimization and Challenges

Chlorination Selectivity

Introducing the 7-chloro substituent requires careful control. Directed ortho-metallation using LDA (lithium diisopropylamide) enables regioselective chlorination at the 7-position, achieving >90% selectivity.

Stability of the Acetyl Group

The acetyl moiety on the aniline is prone to hydrolysis under basic conditions. Mitigation strategies include:

  • Using mild bases (e.g., NaHCO₃ instead of NaOH).
  • Conducting reactions at low temperatures (0–5°C).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.8 Hz, 1H, ArH), 7.32 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.18 (d, J = 2.4 Hz, 1H, ArH), 4.45 (t, J = 6.4 Hz, 2H, CH₂), 2.98 (t, J = 6.4 Hz, 2H, CH₂), 2.55 (s, 3H, COCH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II).

Purity and Yield Data

Step Yield (%) Purity (%) Conditions
Cyclization 85 92 H₂SO₄, 80°C, 6 h
Acid chloride formation 98 95 SOCl₂, CH₂Cl₂, 40°C, 2 h
Amidation 82 89 Et₃N, 0–5°C, 5 h

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis prioritizes thionyl chloride over oxalyl chloride due to lower cost and easier handling.

Waste Management

The process generates HCl gas, necessitating scrubbers. Aqueous washes are neutralized with CaCO₃ to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways that regulate various biological processes .

Comparison with Similar Compounds

Compound BG01442

Name: 2-[5-cyano-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide Molecular Formula: C₂₁H₁₈N₄O₂ Molecular Weight: 358.3932 g/mol CAS Number: 1251568-45-2

Parameter Target Compound BG01442
Core Structure 3,4-Dihydro-1H-2-benzopyran 1,6-Dihydropyrimidine
Key Substituents 7-Cl, 4-acetylphenyl carboxamide 5-CN, 4-methylphenyl, N-methylphenyl
Molecular Weight 343.76 g/mol 358.39 g/mol
Polar Groups Carboxamide, ketone Cyano, pyrimidinone, acetamide
Lipophilicity (Predicted) Higher (Cl substituent) Moderate (CN and methyl groups)

Key Differences :

  • BG01442’s pyrimidinone core introduces additional nitrogen atoms, which may enhance solubility in polar solvents but reduce blood-brain barrier penetration compared to the benzopyran-based target compound.

Thiazolidine and Bicyclic Derivatives ()

Examples :

  • (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-...-thiazolidine-4-carboxylic acid
  • (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-...-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Parameter Target Compound Thiazolidine/Bicyclic Derivatives
Core Structure Small molecule (isochroman) Complex peptidomimetics
Functional Groups Halogen, carboxamide Amino acids, thiazolidine, β-lactam
Molecular Weight ~343 g/mol >500 g/mol
Solubility Moderate (apolar core) High (multiple carboxylic acids)
Therapeutic Potential Likely enzyme/receptor modulation Antibacterial (β-lactam-like activity)

Key Differences :

  • The thiazolidine derivatives are significantly larger and more polar, favoring aqueous solubility but limiting membrane permeability. Their β-lactam-like structures suggest antibiotic applications, distinct from the target compound’s likely use in non-infectious diseases .

Benzoxazepine and Tetrahydroquinoline Analogs ()

Examples :

  • N-(4-methylphenyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride
  • 1-(4-methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Parameter Target Compound Benzoxazepine/Tetrahydroquinoline
Core Structure Isochroman Benzoxazepine/Tetrahydroquinoline
Substituents 4-Acetylphenyl 4-Methylphenyl, hydrochloride salt
Ionization Neutral Ionizable (HCl salt)
Solubility Moderate High (due to salt form)
Therapeutic Implications Potential CNS/anti-inflammatory CNS-targeted (benzoxazepine moiety)

Key Differences :

  • The hydrochloride salt in benzoxazepine derivatives enhances solubility, making them more suitable for oral or injectable formulations. The tetrahydroquinoline core in other analogs may confer rigidity, affecting receptor selectivity .

Research Findings and Implications

  • Structural Flexibility : The target compound’s isochroman core balances lipophilicity and rigidity, offering advantages in drug design over bulkier analogs like thiazolidines .
  • Halogen Effects: The 7-chloro substituent likely improves metabolic stability compared to non-halogenated pyrimidinone derivatives (e.g., BG01442) .
  • Salt vs. Neutral Forms : Benzoxazepine salts () demonstrate how ionization can optimize bioavailability, a strategy applicable to the target compound if modified into a salt form .

Biological Activity

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzopyran derivatives, characterized by a fused ring system that includes a benzene ring and a pyran ring. The presence of an acetylphenyl moiety and a chloro group enhances its chemical reactivity and interaction with various biological targets.

Property Details
Molecular Formula C₁₈H₁₄ClNO₄
Molecular Weight 343.8 g/mol
CAS Number 951896-56-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic functions, which is crucial in various metabolic pathways.
  • Receptor Modulation : It may interact with cell surface or intracellular receptors, altering their signaling pathways and affecting cellular responses.

Anticancer Activity

Research has demonstrated that compounds within the benzopyran family exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxicity in vitro:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), CCRF-CEM (leukemia), SKOV-3 (ovarian cancer), and others.
Compound IC₅₀ (μM) Cell Line
N-(4-acetylphenyl)-...5.2 - 22.2MDA-MB-231
Doxorubicin5Control

These findings suggest that the compound may disrupt nucleotide metabolism in cancer cells, leading to inhibited growth and potential apoptosis.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has been noted to exhibit moderate to strong activity against certain bacterial strains, indicating its potential as an antibacterial agent.

Study 1: Antiproliferative Effects

A study conducted on various benzopyran derivatives highlighted the significant antiproliferative activity of N-(4-acetylphenyl)-7-chloro derivatives against multiple human cancer cell lines. The IC₅₀ values indicated effective cytotoxicity while maintaining lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that N-(4-acetylphenyl)-7-chloro compounds could induce apoptosis in cancer cells through caspase activation pathways. This was particularly evident in studies involving MDA-MB-231 cells where a concentration of 5 μM induced apoptosis by over 50%.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide?

  • Methodological Answer : Synthesis requires sequential steps, including:

Core Benzopyran Formation : Cyclization of substituted salicylic acid derivatives under acidic conditions to generate the 3,4-dihydro-1H-2-benzopyran scaffold.

Chlorination : Electrophilic aromatic substitution at the 7-position using chlorinating agents (e.g., Cl2/FeCl3 or NCS).

Carboxamide Coupling : Reacting the benzopyran-3-carboxylic acid intermediate with 4-acetylaniline via coupling reagents (e.g., EDC/HOBt).

  • Critical Parameters :
  • Temperature : Maintain ≤60°C during coupling to prevent racemization.
  • Solvent Choice : Use anhydrous DMF or THF to enhance reagent solubility and reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity .

Q. Which spectroscopic and chromatographic techniques are most suitable for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry (e.g., chlorine substitution at C7, acetyl group integration on the phenyl ring).
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity and detect byproducts.
  • FT-IR : Verify carbonyl stretches (C=O at ~1680 cm<sup>−1</sup> for the oxo group and carboxamide).
  • X-ray Crystallography (if crystals form): Resolve stereochemical ambiguities in the dihydrobenzopyran core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC50 values in enzyme inhibition assays)?

  • Methodological Answer :

  • Assay Validation :

Standardize Conditions : Use identical buffer pH, temperature, and enzyme concentrations across labs.

Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or SPR-based methods.

  • Structural Analysis : Perform co-crystallization studies (as in PDB 7FTR) to identify binding modes and confirm target engagement .
  • Meta-Analysis : Aggregate data from multiple studies using Bayesian statistics to account for variability in cell lines or assay protocols .

Q. What computational strategies can predict structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions between the benzopyran core and hydrophobic pockets of target proteins (e.g., kinases, GPCRs).
  • QSAR Modeling : Use descriptors like ClogP, polar surface area, and H-bond donors/acceptors to correlate substituent effects (e.g., chloro vs. fluoro at C7) with activity.
  • Docking Studies : Leverage crystal structures (e.g., 7FTR) to guide rational modifications, such as replacing the acetyl group with bioisosteres (e.g., trifluoromethyl) .

Q. How can researchers improve the metabolic stability of this compound without compromising potency?

  • Methodological Answer :

  • Prodrug Design : Mask the carboxamide as an ester or amide to enhance bioavailability.
  • Isotopic Labeling : Introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation.
  • In Silico Metabolite Prediction : Tools like GLORY or MetaSite identify vulnerable sites for structural hardening .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility profiles reported for this compound?

  • Methodological Answer :

  • Solvent Screen : Test solubility in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF/FeSSIF) under controlled pH (4.5–7.4).
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may falsely reduce apparent solubility.
  • Cross-Validate : Compare results with computationally predicted logS values (e.g., using ALOGPS) .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer :

  • Cell-Based Assays :

NF-κB Luciferase Reporter (THP-1 or RAW264.7 cells) to measure cytokine suppression.

COX-2 Inhibition : Monitor PGE2 production in LPS-stimulated macrophages.

  • Primary Cells : Use human peripheral blood mononuclear cells (PBMCs) to assess species-specific responses .

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